molecular formula C25H55NO3S B14329121 N,N,N-Trihexylhexan-1-aminium methanesulfonate CAS No. 105140-20-3

N,N,N-Trihexylhexan-1-aminium methanesulfonate

Cat. No.: B14329121
CAS No.: 105140-20-3
M. Wt: 449.8 g/mol
InChI Key: OWJXGTXBTGJUGX-UHFFFAOYSA-M
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Description

N,N,N-Trihexylhexan-1-aminium methanesulfonate is a quaternary ammonium salt with a long alkyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase transfer catalyst and in other specialized chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trihexylhexan-1-aminium methanesulfonate typically involves the quaternization of hexylamine with hexyl bromide, followed by anion exchange with methanesulfonate. The reaction conditions often include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Room temperature to slightly elevated temperatures (25-50°C).

    Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To handle large volumes.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trihexylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: Where the methanesulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: Though less common, these reactions can modify the alkyl chains.

Common Reagents and Conditions

    Nucleophiles: Such as halides, cyanides, and hydroxides for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the reagents used. For example:

    Substitution with Halides: Produces corresponding halide salts.

    Oxidation: May lead to the formation of alcohols or ketones.

    Reduction: Can result in the formation of alkanes or amines.

Scientific Research Applications

N,N,N-Trihexylhexan-1-aminium methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.

    Biology: Employed in the extraction and purification of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N-Trihexylhexan-1-aminium methanesulfonate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. The molecular targets include various nucleophiles and electrophiles, and the pathways involve the formation of intermediate complexes that increase the solubility and reactivity of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
  • N,N,N-Trihexylhexan-1-aminium cyanide
  • N,N,N-Trihexylhexan-1-aminium iodide

Uniqueness

N,N,N-Trihexylhexan-1-aminium methanesulfonate is unique due to its specific anion (methanesulfonate), which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers better phase transfer capabilities and is more suitable for certain specialized applications.

Properties

CAS No.

105140-20-3

Molecular Formula

C25H55NO3S

Molecular Weight

449.8 g/mol

IUPAC Name

methanesulfonate;tetrahexylazanium

InChI

InChI=1S/C24H52N.CH4O3S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OWJXGTXBTGJUGX-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-]

Origin of Product

United States

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